molecular formula C17H18ClNO4 B11296194 8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11296194
M. Wt: 335.8 g/mol
InChI Key: FNHDCMLVRBZQCW-UHFFFAOYSA-N
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Description

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a chloro group, a hydroxy group, and a morpholinylmethyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, including the formation of the chromenone core, chlorination, and the introduction of the morpholinylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amino group may result in an amino derivative of the original compound.

Scientific Research Applications

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds, such as:

    6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Shares a similar chloro and morpholinyl group but differs in the core structure.

    7-chloro-4-hydroxy-3-quinolinecarboxylic acid: Contains a chloro and hydroxy group but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

8-chloro-7-hydroxy-6-(morpholin-4-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C17H18ClNO4/c18-14-8-12-10-2-1-3-11(10)17(21)23-16(12)13(15(14)20)9-19-4-6-22-7-5-19/h8,20H,1-7,9H2

InChI Key

FNHDCMLVRBZQCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C(C(=C(C=C23)Cl)O)CN4CCOCC4

Origin of Product

United States

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